

Alternative synthesis routes for 4-Pentyn-1-ol

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Compound of Interest		
Compound Name:	4-Pentyn-1-ol	
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An In-depth Technical Guide to Alternative Synthesis Routes for **4-Pentyn-1-ol**

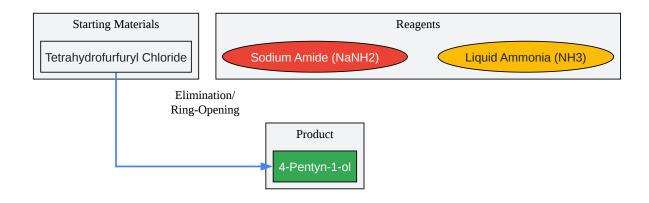
Introduction

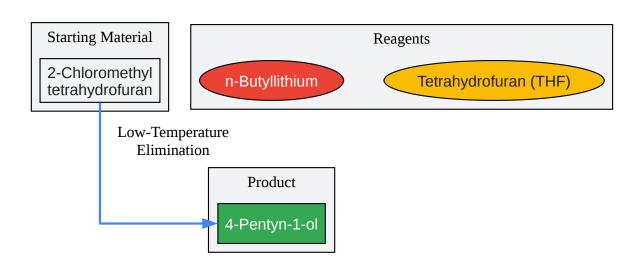
4-Pentyn-1-ol is a valuable bifunctional molecule widely utilized as a building block in organic synthesis, particularly in the preparation of pharmaceuticals, natural products, and complex organic molecules.[1] Its structure incorporates both a terminal alkyne and a primary alcohol, allowing for a diverse range of chemical transformations. This guide provides a detailed overview of established and alternative synthetic routes for **4-Pentyn-1-ol**, targeting researchers, scientists, and professionals in drug development. The following sections present detailed experimental protocols, quantitative data, and logical workflows for the key synthesis strategies.

Route 1: Ring-Opening of Tetrahydrofurfuryl Chloride with Sodium Amide

A well-established and reliable method for synthesizing **4-Pentyn-1-ol** involves the ring-opening of tetrahydrofurfuryl chloride using a strong base, sodium amide, in liquid ammonia.[1] [2] This reaction proceeds via an elimination mechanism, leading to the formation of the desired acetylenic alcohol.







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References



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- 2. Organic Syntheses Procedure [orgsyn.org]
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